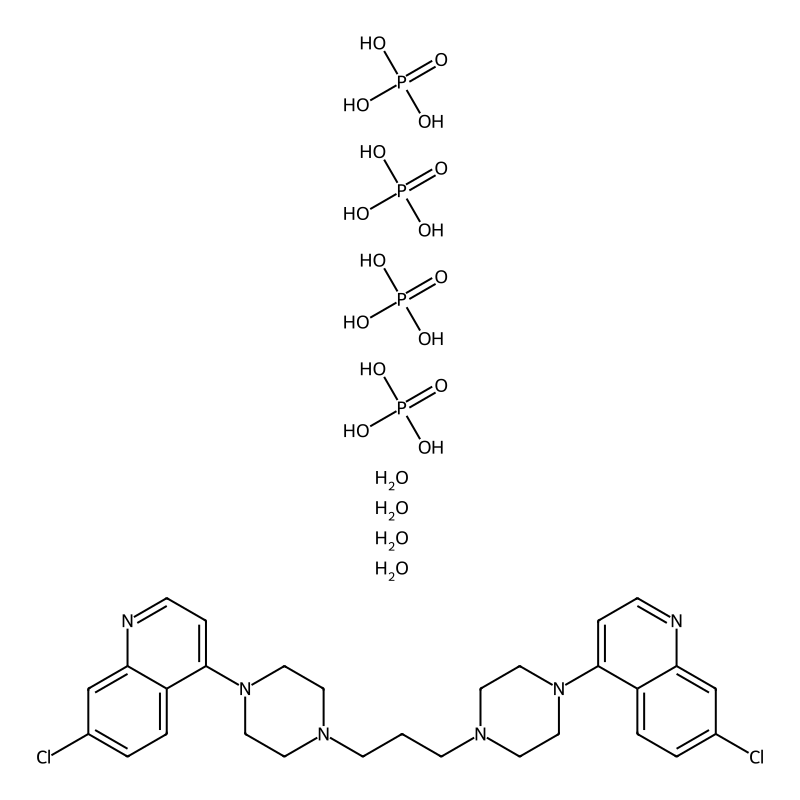

Piperaquine tetraphosphate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimalarial Properties

Piperaquine tetraphosphate tetrahydrate is a medication with established research on its efficacy against malaria parasites. Studies have shown it to be highly active against chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite responsible for the majority of malaria deaths globally []. It also demonstrates effectiveness against Plasmodium vivax, another major malaria parasite species []. This makes piperaquine tetraphosphate tetrahydrate a valuable candidate for combination therapies in regions facing challenges with drug-resistant malaria.

Piperaquine tetraphosphate tetrahydrate is a chemical compound with the molecular formula and a molecular weight of approximately 999.55 g/mol. It is a derivative of the antimalarial drug piperaquine, which is structurally characterized as a bisquinoline compound. This specific form, tetraphosphate tetrahydrate, consists of four phosphate groups and four water molecules associated with each molecule of piperaquine, contributing to its unique properties and solubility characteristics .

The compound appears as a white to orange or green powder or crystal and has a melting point of approximately 252 °C (decomposes). It is hygroscopic and sensitive to air, necessitating careful storage under inert gas conditions to maintain stability .

The exact mechanism of action of piperaquine is not fully understood, but it is believed to target the food vacuole of the malaria parasite []. The drug likely disrupts the parasite's ability to digest hemoglobin, a crucial process for its survival []. The combination with artemisinin derivatives is thought to have a synergistic effect, providing faster parasite clearance [].

Piperaquine is generally well-tolerated, but side effects like dizziness, nausea, and headache can occur []. Information on the specific hazards of piperaquine tetraphosphate tetrahydrate is limited, but it's important to handle it with care in a research laboratory setting:

- Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling the compound.

- Follow proper disposal procedures as recommended by your institution.

- Synthesis of Piperaquine:

- Phosphorylation:

- Hydration:

Piperaquine tetraphosphate tetrahydrate exhibits significant antimalarial activity, particularly against Plasmodium falciparum and Plasmodium vivax. Its mechanism of action involves inhibition of heme polymerization within the malaria parasite, leading to toxic accumulation of free heme. This results in the death of the parasite . The compound has been noted for its long half-life, allowing for single-dose therapies that enhance patient compliance and treatment efficacy .

The synthesis methods for piperaquine tetraphosphate tetrahydrate primarily involve:

- Refluxing dichloroquinoline with piperazine: This step creates the basic piperaquine structure.

- Phosphorylation: Using phosphoric acid or other phosphorylating agents to attach phosphate groups.

- Crystallization: The final product is often purified through crystallization techniques to obtain the tetrahydrate form.

These methods highlight both organic synthesis techniques and purification processes that are essential for producing high-purity compounds suitable for pharmaceutical applications .

Piperaquine tetraphosphate tetrahydrate is primarily used in:

- Antimalarial therapies: It is often combined with other antimalarial drugs to enhance efficacy and reduce resistance.

- Research applications: Studied for its pharmacological properties and potential modifications to improve activity against resistant strains of malaria.

- Formulation development: Used in developing new drug formulations that require stable phosphate-containing compounds.

Interaction studies involving piperaquine tetraphosphate tetrahydrate have indicated that it may interact synergistically with other antimalarial agents, such as artemisinin derivatives. These combinations can enhance therapeutic outcomes by targeting different stages of the malaria lifecycle or by overcoming drug resistance mechanisms . Furthermore, studies have explored its pharmacokinetics and potential interactions with metabolic enzymes, which are crucial for understanding its safety profile in clinical use.

Several compounds share structural or functional similarities with piperaquine tetraphosphate tetrahydrate. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Piperaquine | Bisquinoline | Antimalarial; long half-life |

| Chloroquine | 4-Aminoquinoline | Widely used antimalarial; resistance issues |

| Mefloquine | Quinoline derivative | Effective against Plasmodium falciparum |

| Artemisinin | Sesquiterpene lactone | Natural product; rapid action against malaria |

Piperaquine tetraphosphate tetrahydrate stands out due to its unique phosphate groups, enhancing solubility and bioavailability compared to traditional quinoline-based antimalarials. Its formulation as a tetrahydrate also contributes to its stability and handling characteristics in pharmaceutical applications .

Piperaquine tetraphosphate tetrahydrate exhibits distinct solubility characteristics that vary significantly with pH conditions and solvent systems. The compound demonstrates moderate water solubility with values ranging from 5-10 mg/mL at neutral pH [1] [2] [3]. Enhanced dissolution can be achieved through ultrasonic treatment, reaching 6.00 mg/mL (6.00 mM) under these conditions [2] [4].

The solubility profile shows marked pH dependency, with the compound being slightly soluble in water at neutral pH and practically insoluble in non-polar solvents [5]. In dimethyl sulfoxide (DMSO), the compound exhibits poor solubility (<1 mg/mL) under standard conditions, but this can be improved to 5.00 mg/mL (5.00 mM) when combined with ultrasonic treatment and warming [2] [4].

For analytical applications, acetonitrile-water (1:1) mixtures containing 0.5% formic acid provide stable solutions suitable for stock preparation [6] [7]. The acidic conditions appear to enhance solubility through protonation of the basic nitrogen centers, as indicated by the compound's strongest basic pKa of 8.47 [8].

| Solvent/Condition | Solubility (mg/mL) | pH Range | Notes |

|---|---|---|---|

| Water (neutral pH) | ≥5-10 | Neutral | Slightly soluble |

| Water (with ultrasonic) | 6.00 (6.00 mM) | Neutral | Requires sonication |

| Water (heated to 37°C) | Improved dissolution | Neutral | Enhanced with warming |

| DMSO | <1 (insoluble to slightly soluble) | N/A | Poor solubility |

| DMSO (with ultrasonic) | 5.00 (5.00 mM) | N/A | Requires sonication and warming |

| Acetonitrile-water (1:1) | Stable solution | Acidic (0.5% FA) | Used for stock solutions |

| Methanol-water (1:1) | Used for IS preparation | Acidic (5% TCA) | Used for internal standard |

Thermal Stability and Decomposition Pathways

The thermal stability profile of piperaquine tetraphosphate tetrahydrate reveals a well-defined decomposition temperature at 252°C [9] [10] [4] [11]. At this temperature, the compound undergoes decomposition with the release of phosphoric acid and formation of chlorinated aromatic byproducts . This decomposition is characteristic of the tetraphosphate salt form, where the phosphate groups are released as the temperature exceeds the thermal stability threshold.

Below the decomposition temperature, the compound demonstrates excellent thermal stability. At room temperature (21-24°C), no degradation is observed for extended periods, with plasma samples showing stability for 9 days [6] [13]. The compound maintains its integrity under various storage conditions, with stability periods of 1 month at -20°C and 8-21 months at -70°C [6] [13] [7].

Accelerated stability testing at 40°C/75% relative humidity reveals significant changes in assay values after 6 months, indicating that elevated temperature and humidity conditions accelerate degradation processes [14]. However, long-term storage studies at 25°C/60% relative humidity show acceptable stability profiles for pharmaceutical applications [14].

| Temperature Condition | Stability Period | Observed Effects | Degradation Products |

|---|---|---|---|

| Room Temperature (21-24°C) | 9 days (plasma) | Stable, no degradation | None detected |

| Decomposition Temperature | Immediate | Decomposition with release of phosphoric acid | Phosphoric acid, chlorinated aromatics |

| Storage at -20°C | 1 month (solution) | Stable | Not specified |

| Storage at -70°C | 8-21 months | Stable | Not specified |

| Storage at 4°C | 2 years (powder) | Stable | Not specified |

| Accelerated conditions (40°C/75% RH) | 6 months | Significant changes in assay | Not specified |

| Long-term storage (25°C/60% RH) | Long-term | Acceptable stability | Not specified |

Partition Coefficients and Lipophilicity

The lipophilicity profile of piperaquine tetraphosphate tetrahydrate presents interesting dichotomies between calculated and experimental values. Calculated LogP values range from 1.458-1.715, suggesting moderate lipophilicity [18] [4], while experimental determinations yield significantly higher values of 5.27-5.53 [8]. This discrepancy likely reflects the difference between the tetrahydrate salt form and the free base form of piperaquine.

The compound exhibits poor water solubility as indicated by the LogS value of -4.5 [8], which correlates with its limited aqueous solubility. The presence of multiple phosphate groups in the tetrahydrate form significantly alters the physicochemical properties compared to the parent piperaquine molecule. The compound demonstrates a physiological charge of +3, indicating substantial ionization under physiological conditions [8].

Molecular descriptors reveal high hydrogen bonding capacity, with 16 hydrogen bond donors and 26 hydrogen bond acceptors [4]. The polar surface area of 38.74 Ų indicates moderate polarity [8], while the presence of 6 rotatable bonds suggests moderate molecular flexibility [8] [4]. These parameters collectively contribute to the compound's unique pharmacokinetic profile and tissue distribution characteristics.

| Parameter | Value | Method/Source | Interpretation |

|---|---|---|---|

| LogP (calculated) | 1.458-1.715 | Invivochem calculation | Moderate lipophilicity |

| LogP (experimental) | 5.27-5.53 | Chemaxon/ALOGPS | High lipophilicity |

| LogS (water solubility) | -4.5 | ALOGPS | Poor water solubility |

| pKa (strongest basic) | 8.47 | Chemaxon | Basic compound |

| Physiological charge | 3 | Chemaxon | Positively charged |

| Polar surface area (Ų) | 38.74 | Chemaxon | Moderate polarity |

| Hydrogen bond donors | 16 | DrugBank | High H-bond donation |

| Hydrogen bond acceptors | 26 | DrugBank | High H-bond acceptance |

| Rotatable bonds | 6 | DrugBank | Moderate flexibility |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Piperaquine phosphate